Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
Description
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a fluorinated aromatic alcohol characterized by a cyclohexyl group attached to a phenyl ring substituted with a 1,1,2,2-tetrafluoroethoxy moiety at the 3-position and a methanol (-CH₂OH) group at the benzylic position.
Properties
IUPAC Name |
cyclohexyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4O2/c16-14(17)15(18,19)21-12-8-4-7-11(9-12)13(20)10-5-2-1-3-6-10/h4,7-10,13-14,20H,1-3,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGQAQMUACNIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves the reaction of cyclohexyl bromide with 3-(1,1,2,2-tetrafluoroethoxy)phenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ketone.
Reduction: Formation of cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their features, and applications:
Functional Group Impact on Physicochemical Properties
- Tetrafluoroethoxy vs. Trifluoromethyl : The 1,1,2,2-tetrafluoroethoxy group (-OCF₂CF₂H) in the target compound is more polar and bulkier than trifluoromethyl (-CF₃). This increases metabolic stability and may enhance binding to hydrophobic pockets in biological targets compared to trifluoromethyl analogs .
- Cyclohexyl vs.
- Methanol vs. Ketone: The benzylic methanol group in the target compound introduces hydrogen-bonding capacity, which is absent in ketone analogs (e.g., methanone derivatives). This could improve aqueous solubility and pharmacokinetic profiles .
Biological Activity
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a compound of interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclohexyl group attached to a phenolic structure that is further substituted with a tetrafluoroethoxy moiety. This configuration may enhance its lipophilicity and reactivity, making it a candidate for various biological interactions.
Research indicates that compounds with similar structures can exhibit diverse biological activities. The tetrafluoroethoxy group is hypothesized to influence the compound's interaction with biological targets. Preliminary studies have suggested that this compound may act through:
- Inhibition of Protein Kinases : Similar compounds have shown selective inhibition of protein kinase C (PKC), which plays a crucial role in various cellular signaling pathways . This inhibition can affect cell proliferation and differentiation.
- Antimicrobial Activity : The compound may demonstrate antimicrobial properties against specific pathogens. For instance, related compounds have been tested against bacteria like E. coli and Staphylococcus aureus, showing varying degrees of effectiveness .
Table 1: Summary of Biological Activities
Case Studies
- Protein Kinase C Inhibition : A study demonstrated that structurally related compounds inhibited PKC at low concentrations (IC50 around 0.05 to 5 µmol/L), suggesting that this compound might exhibit similar selective inhibition .
- Antimicrobial Efficacy : In vitro assays indicated that related compounds showed significant antibacterial activity against methicillin-resistant strains of Staphylococcus aureus, highlighting the potential for this compound in treating resistant infections .
- Antiproliferative Properties : Further investigations revealed that the compound has antiproliferative effects on cancer cell lines such as HeLa and A549, with IC50 values suggesting moderate efficacy in inhibiting cell growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
